A Comprehensive Technical Guide to 2-Bromo-5-fluorobenzaldehyde: Synthesis, Applications, and Experimental Protocols
A Comprehensive Technical Guide to 2-Bromo-5-fluorobenzaldehyde: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Aromatic Aldehyde
2-Bromo-5-fluorobenzaldehyde, identified by the CAS number 94569-84-3 , is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis.[1][2] Its strategic placement of a bromine atom, a fluorine atom, and an aldehyde group on a benzene ring imparts a unique reactivity profile, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth exploration of its chemical properties, synthesis, and diverse applications, with a focus on practical insights for laboratory and industrial settings.
At room temperature, 2-Bromo-5-fluorobenzaldehyde typically appears as a white to off-white crystalline solid.[2] The presence of both halogen substituents and a conjugated aldehyde moiety contributes to its chemical stability and versatile reactivity.[2] This synthetic organic compound is not known to occur naturally and is produced through selective halogenation of benzaldehyde derivatives.[2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical and structural properties of 2-Bromo-5-fluorobenzaldehyde is essential for its effective application.
| Property | Value | Source |
| CAS Number | 94569-84-3 | [1] |
| Molecular Formula | C₇H₄BrFO | [1] |
| Molecular Weight | 203.01 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 51-56 °C | [5] |
| Purity | Typically ≥95.0% (GC) | [6] |
| Solubility | Soluble in common organic solvents | |
| Storage | Recommended at 2-8°C, under an inert atmosphere | [6][7] |
Ab initio electronic structure calculations have predicted that the lower energy conformer of 2-bromo-5-fluorobenzaldehyde is the one in which the benzaldehyde oxygen is trans to the 2-bromo substituent.[8] X-ray crystallography studies have confirmed this prediction.[8][9] The crystal structure reveals short intermolecular halogen-halogen interactions between fluorine and bromine atoms.[8][9]
Synthesis and Mechanistic Considerations
The synthesis of 2-Bromo-5-fluorobenzaldehyde can be achieved through various routes, each with its own advantages and limitations. A common and efficient method involves the electrophilic bromination of a fluorobenzaldehyde precursor.
Representative Synthetic Protocol: Electrophilic Bromination
One patented method describes the reaction of o-fluorobenzaldehyde with a bromination reagent in the presence of a Lewis acid catalyst.[10] This approach is characterized by readily available starting materials, fewer reaction steps, and high yield.[10]
Workflow for Electrophilic Bromination of o-Fluorobenzaldehyde:
Caption: Workflow for the synthesis of 2-Bromo-5-fluorobenzaldehyde.
Step-by-Step Methodology:
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Reaction Setup: In a suitable reaction vessel, o-fluorobenzaldehyde is dissolved in an appropriate solvent.
-
Catalyst Addition: A Lewis acid catalyst is added to the solution to activate the aromatic ring towards electrophilic substitution.
-
Bromination: The brominating agent is added portion-wise at a controlled temperature to prevent side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Extraction: Upon completion, the reaction is quenched with an aqueous solution, and the product is extracted into an organic solvent.
-
Purification: The crude product is purified by reduced pressure distillation to yield high-purity 2-Bromo-5-fluorobenzaldehyde.[10]
Core Reactivity and Applications in Drug Discovery and Materials Science
The unique arrangement of functional groups in 2-Bromo-5-fluorobenzaldehyde makes it a versatile substrate for a wide range of chemical transformations.[3]
Cross-Coupling Reactions
The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
Illustrative Suzuki Coupling Reaction:
Caption: Palladium-catalyzed Suzuki coupling of 2-Bromo-5-fluorobenzaldehyde.
This reactivity allows for the introduction of various aryl and heteroaryl groups, which is a key strategy in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates.
Nucleophilic Addition to the Aldehyde
The aldehyde group is a reactive site for nucleophilic additions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This is crucial for chain extension and the introduction of diverse functional groups.
Applications in Medicinal Chemistry
2-Bromo-5-fluorobenzaldehyde is a key intermediate in the synthesis of a range of biologically active molecules. It has been utilized in the preparation of:
-
Quinazolinones with Antitumor Activity: This compound has found laboratory application in the synthesis of quinazolinones, a class of compounds known for their antitumor properties.[8]
-
Pyridopyrimidinediones: It serves as a reactant in the preparation of pyridopyrimidinediones.[7]
-
Inhibitors of Leukotriene Production and Prostaglandin D2: Its derivatives have been explored as inhibitors of leukotriene production and prostaglandin D2.[4]
Safety and Handling
2-Bromo-5-fluorobenzaldehyde is classified as an irritant and requires careful handling to avoid exposure.[4] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4]
GHS Hazard Statements:
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It is recommended to store under an inert gas as the compound can be air-sensitive.[4][6]
Conclusion
2-Bromo-5-fluorobenzaldehyde is a cornerstone intermediate for chemists in both academic and industrial research. Its distinct reactivity, stemming from its trifunctional nature, provides a reliable platform for the synthesis of complex and high-value molecules. A comprehensive understanding of its properties, synthetic routes, and reaction scope, as outlined in this guide, is paramount for leveraging its full potential in the advancement of drug discovery, agrochemicals, and materials science.
References
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Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. Retrieved from [Link]
- Luo, S., Zhang, J., & Wang, X. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.
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National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PubChem Compound Database. Retrieved from [Link]
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Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. ResearchGate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]
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SINOPEG. (2026, January 26). Mastering Organic Synthesis with 2-Bromo-5-fluorobenzaldehyde: A Supplier's Insights. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-fluorobenzaldehyde. PubChem Compound Database. Retrieved from [Link]
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Bakulina, O., et al. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]
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